clozapine N-oxide

描述

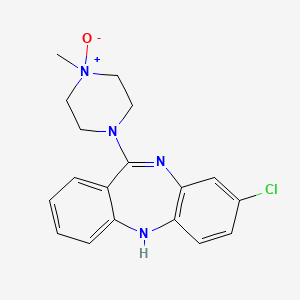

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUCZBIQSYYWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955778 | |

| Record name | Clozapine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34233-69-7 | |

| Record name | Clozapine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34233-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034233697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZA8BK588J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clozapine N-Oxide: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanisms, Experimental Protocols, and Data Interpretation for Drug Development Professionals

Introduction

Clozapine N-oxide (CNO) is a synthetic, water-soluble compound that has become a cornerstone in the field of chemogenetics.[1][2][3] It is a metabolite of the atypical antipsychotic drug clozapine.[4][5] Initially considered pharmacologically inert, CNO gained prominence as the designated actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This technology provides precise temporal and spatial control over cell signaling pathways in vivo, making it an invaluable tool in neuroscience and other areas of basic research.

This technical guide provides a comprehensive overview of CNO, detailing its mechanism of action, pharmacokinetic profile, and critical considerations for its use in research. It is intended for researchers, scientists, and drug development professionals who are utilizing or planning to utilize DREADD technology in their experimental paradigms.

Mechanism of Action: The DREADD System

DREADDs are genetically engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule, most commonly CNO. These receptors are typically derived from human muscarinic acetylcholine receptors, with point mutations that abolish affinity for acetylcholine while creating a selective binding pocket for CNO or its active metabolite.

The central tenet of the CNO-DREADD system is the ability to selectively activate specific intracellular signaling cascades in genetically targeted cells. The most widely used DREADDs are:

-

Gq-DREADDs (e.g., hM3Dq): These receptors couple to the Gαq/11 G-protein. Upon activation by CNO's metabolite, clozapine, they activate Phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and subsequent neuronal depolarization and firing.

-

Gi-DREADDs (e.g., hM4Di): These receptors couple to the Gαi/o G-protein. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This typically results in neuronal hyperpolarization and inhibition of neurotransmitter release.

-

Gs-DREADDs (e.g., GsD): These receptors are engineered to couple to the Gαs protein. Activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of Protein Kinase A (PKA), which can modulate neuronal excitability and gene expression.

A critical and more recently understood aspect of CNO's mechanism of action in vivo is its reverse-metabolism to clozapine. While CNO itself has poor blood-brain barrier permeability and low affinity for DREADD receptors, clozapine readily crosses the blood-brain barrier and acts as a potent agonist at these engineered receptors. This has significant implications for experimental design and data interpretation.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the binding affinities, potencies, and pharmacokinetic parameters of CNO and its active metabolite, clozapine.

Table 1: Ligand Binding Affinities (Ki) and Potencies (EC50) at DREADDs

| Ligand | Receptor | Ki (nM) | EC50 (nM) | Comment |

| Clozapine | hM3Dq | ~5.7 | - | High Affinity |

| CNO | hM3Dq | >10,000 | - | Negligible Affinity |

| Clozapine | hM4Di | ~9.8 | 0.42 | High Affinity and Potency |

| CNO | hM4Di | >10,000 | 8.1 | Negligible Affinity, Lower Potency |

| Compound 21 | hM4Di | - | 2.95 | Intermediate Potency |

Table 2: Pharmacokinetic Parameters of CNO and its Metabolites

| Compound | Species | Dose & Route | Cmax | Tmax | Brain Penetration |

| CNO | Rhesus Monkey | 10 mg/kg SC | 2528 ng/mL | 45 min | Limited (P-glycoprotein substrate) |

| Clozapine (from CNO) | Rhesus Monkey | 10 mg/kg SC | 34 nM (CSF) | >60 min | Readily crosses BBB |

| CNO | Mouse | 3.5 mg/kg IP | ~3.3% of plasma CNO at 15 min | - | Poor |

| Clozapine (from CNO) | Mouse | 3.5 mg/kg IP | ~427 nM (brain) at 15 min | - | Accumulates in the brain |

Experimental Protocols

Rigorous experimental design is crucial for obtaining valid and reproducible results with the CNO-DREADD system. This includes careful preparation of CNO solutions, appropriate administration, and, most importantly, the inclusion of comprehensive control groups.

Protocol 1: CNO Solution Preparation

Materials:

-

This compound (CNO) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

Procedure:

-

Stock Solution (in DMSO):

-

Due to CNO's limited aqueous solubility, a stock solution in DMSO is often prepared first.

-

Weigh the desired amount of CNO powder and dissolve it in 100% DMSO to a concentration of, for example, 5 mg/mL.

-

Vortex thoroughly until the CNO is completely dissolved.

-

Note: DMSO stock solutions can be stored at -20°C for short periods, but freshly prepared solutions are recommended.

-

-

Working Solution (for injection):

-

On the day of the experiment, thaw the DMSO stock solution (if frozen) and bring it to room temperature.

-

Dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., 0.1-1 mg/mL). The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle effects.

-

For a 1 mg/kg dose in a mouse, a common working solution concentration is 0.1 mg/mL, allowing for an injection volume of 10 µL per gram of body weight.

-

Protocol 2: In Vivo Administration

Route of Administration:

-

Intraperitoneal (IP) injection: This is the most common route for systemic administration in rodents.

-

Subcutaneous (SC) injection: Another common route for systemic delivery.

-

Oral administration (in drinking water): This method can be used for chronic activation but makes it difficult to control the precise dose consumed.

Dosage:

-

CNO doses typically range from 1 to 10 mg/kg in rodents.

-

However, due to the back-conversion to clozapine and potential off-target effects, it is crucial to use the lowest effective dose. Doses as low as 0.2-0.5 mg/kg for clozapine have been suggested to be effective for DREADD activation. It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.

Protocol 3: Essential Experimental Controls

The potential for off-target effects from CNO, primarily through its conversion to clozapine, necessitates the inclusion of rigorous control groups.

-

Control Group 1: DREADD-negative animals receiving CNO: This is the most critical control. These animals (e.g., wild-type littermates or animals injected with a control virus lacking the DREADD construct) receive the same dose of CNO as the experimental group. This allows for the assessment of any behavioral or physiological effects of CNO or its metabolites that are independent of DREADD activation.

-

Control Group 2: DREADD-positive animals receiving vehicle: This group confirms that the vehicle (e.g., saline with a low percentage of DMSO) does not cause any effects and that the DREADD expression itself does not alter the baseline behavior.

-

Control Group 3 (Optional but recommended): DREADD-positive animals receiving a low dose of clozapine: This can help to directly assess the contribution of clozapine's off-target effects at a concentration that may be achieved through CNO metabolism.

Mandatory Visualizations

Signaling Pathways

References

Clozapine N-Oxide (CNO) as a DREADD Agonist: A Technical Guide for Neuronal Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of Clozapine N-oxide (CNO) for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), a cornerstone of modern chemogenetics for neuronal control. We delve into the core mechanism of action, present key quantitative data, detail experimental protocols, and discuss critical considerations for the accurate interpretation of results.

The Core Mechanism: CNO as a Prodrug

Initially, CNO was considered a pharmacologically inert ligand that directly activated DREADD receptors. However, subsequent research has fundamentally revised this understanding. It is now established that CNO primarily functions as a prodrug.[1] In vivo, systemically administered CNO exhibits poor permeability across the blood-brain barrier.[1] Instead, it is rapidly reverse-metabolized in peripheral tissues to clozapine.[1][2] This clozapine, an atypical antipsychotic, readily enters the brain and acts as a potent, high-affinity agonist at DREADD receptors, making it the true actuator in most in vivo experiments.[1] This metabolic conversion is a critical factor that necessitates rigorous experimental controls.

DREADD Signaling Pathways

DREADDs are engineered G protein-coupled receptors (GPCRs) derived from human muscarinic receptors. They are mutated to eliminate affinity for the endogenous ligand, acetylcholine, while creating a specific binding pocket for an otherwise inert designer drug or its metabolite. The most common DREADDs are designed to couple to specific G protein pathways to either activate or inhibit neuronal activity.

Activation of Gq-coupled DREADDs, such as hM3Dq, initiates an excitatory signaling cascade. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). In neurons, this pathway typically leads to depolarization and increased firing rate.

Activation of Gi-coupled DREADDs, such as hM4Di, leads to neuronal inhibition. The Gαi subunit inhibits the enzyme adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the Gi protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and silencing neuronal activity.

Gs-coupled DREADDs are used less frequently but are designed to activate neurons. Upon agonist binding, the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. This can modulate ion channel activity and lead to neuronal excitation.

Quantitative Data Presentation

The pharmacological data highlight the discrepancy between CNO and its metabolite clozapine, and underscore the high potency of newer agonists.

Table 1: Comparative Pharmacology of DREADD Agonists

| Agonist | Receptor | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Key Characteristics |

|---|---|---|---|---|

| Clozapine | hM3Dq | ~6.3 | ~0.13 | Potent metabolite of CNO, true in vivo actuator. |

| hM4Di | ~4.2 | ~0.081 | High affinity for various endogenous receptors. | |

| CNO | hM3Dq | >100 | ~11 | Poor brain penetration; functions as a prodrug. |

| hM4Di | >100 | ~31 | Off-target effects primarily due to clozapine conversion. | |

| Deschloroclozapine (DCZ) | hM3Dq | 6.3 | 0.13 | Potent, selective, and brain-penetrant; not a CNO metabolite. |

| hM4Di | 4.2 | 0.081 | Fast-acting with minimal off-target actions. | |

| JHU37160 | hM3Dq | 1.9 | 18.5 | Potent and brain-penetrant. |

| | hM4Di | 3.6 | 0.2 | High in vivo DREADD potency. |

Note: Ki and EC50 values can vary depending on the assay and cell system used.

Table 2: CNO Administration Parameters in Rodents for Acute Studies

| Parameter | Route of Administration | Typical Dose Range (Mice) | Typical Dose Range (Rats) | Onset of Action | Duration of Action | Key Considerations |

|---|---|---|---|---|---|---|

| Acute Activation/Inhibition | Intraperitoneal (IP) Injection | 0.1 - 5 mg/kg | 0.1 - 10 mg/kg | 5 - 30 minutes | Up to 9 hours | Most common method; potential for stress from handling. |

| Drinking Water | 0.25 mg/mL | N/A | Slower, variable | Chronic | Good for long-term studies; dosage can be less precise. |

| | Eye Drops | 1 μL (0.1-1.0 mg/kg) | N/A | ~90 minutes | Chronic (daily) | Non-invasive method for chronic administration. |

Experimental Protocols

The following protocols provide a framework for key experiments in a DREADD-based study.

This protocol outlines the stereotaxic delivery of a DREADD-expressing AAV vector into a specific mouse brain region, followed by CNO administration and behavioral analysis.

Materials:

-

AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)

-

Stereotaxic apparatus, microinjection pump, and syringe

-

Anesthesia (e.g., isoflurane)

-

Clozapine-N-Oxide (CNO)

-

Vehicle (e.g., 0.9% saline, 5% DMSO in saline)

Procedure:

-

Stereotaxic Surgery: Anesthetize the animal and secure it in the stereotaxic frame.

-

Viral Injection: Drill a small craniotomy over the target brain region. Lower a microinjection needle to the precise coordinates.

-

Infusion: Infuse the AAV-DREADD vector at a slow rate (e.g., 100 nL/min). After infusion, leave the needle in place for 5-10 minutes to prevent backflow before slow retraction.

-

Recovery: Suture the incision and provide post-operative care. Allow 2-4 weeks for robust DREADD expression.

-

CNO Administration: Dissolve CNO in the appropriate vehicle. Administer via the desired route (e.g., IP injection) at the lowest effective dose determined from dose-response studies.

-

Behavioral Testing: Perform behavioral assays at the time of expected peak CNO effect (typically 30-90 minutes post-IP injection).

This protocol confirms that CNO administration activated the DREADD-expressing neurons by detecting the immediate early gene product c-Fos, a marker of recent neuronal activity.

Materials:

-

Anesthetized and perfused brain tissue

-

Cryostat or vibratome

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum, 0.3% Triton X-100)

-

Primary antibodies (e.g., anti-c-Fos, anti-mCherry)

-

Fluorescently-labeled secondary antibodies

-

Microscope

Procedure:

-

Tissue Preparation: 90-120 minutes after CNO administration, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Sectioning: Post-fix the brain and section the DREADD-expressing region at 30-40 µm.

-

Immunostaining:

-

Wash sections in PBS and incubate in blocking solution for 1-2 hours.

-

Incubate in primary antibodies (e.g., rabbit anti-c-Fos and chicken anti-mCherry) overnight at 4°C.

-

Wash sections and incubate in appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-chicken Alexa Fluor 594) for 2 hours.

-

-

Imaging: Mount sections and image using a confocal or fluorescence microscope to assess co-localization of the DREADD reporter (mCherry) and the activity marker (c-Fos).

Critical Considerations: Off-Target Effects and Experimental Controls

The conversion of CNO to clozapine is the most significant confounding factor in DREADD experiments. Clozapine has known psychoactive effects and binds to numerous endogenous receptors, including dopaminergic, serotonergic, and adrenergic receptors. This can lead to behavioral changes in control animals that are independent of DREADD activation.

To account for these off-target effects, a rigorous 2x2 factorial experimental design is essential.

Interpretation:

-

DREADD-mediated effect: A significant difference between Group 1 (DREADD + CNO) and Group 3 (Control Virus + CNO).

-

Off-target CNO effect: A significant difference between Group 3 (Control Virus + CNO) and Group 4 (Control Virus + Vehicle).

Advanced Alternatives to CNO

Given the limitations of CNO, several alternative DREADD agonists have been developed that offer significant advantages.

-

Deschloroclozapine (DCZ): A potent, selective, and highly brain-penetrable DREADD agonist. It does not rely on conversion from a prodrug, acts rapidly, and has minimal off-target effects at effective doses.

-

JHU37160: Another potent, brain-penetrant DREADD agonist with high affinity for both hM3Dq and hM4Di receptors. It selectively displaces clozapine from DREADDs but not from other endogenous binding sites.

-

Compound 21 (C21): An alternative that is not back-metabolized to clozapine, making it suitable for long-term studies where clozapine accumulation is a concern.

The choice of agonist should be carefully considered based on the specific experimental goals, the required temporal dynamics, and the potential for off-target effects.

Conclusion

The CNO-DREADD system remains a powerful tool for dissecting neural circuits. However, a thorough understanding of its mechanism—specifically the role of CNO as a prodrug for clozapine—is paramount for the design of well-controlled experiments and the accurate interpretation of data. Researchers must incorporate rigorous controls, including the administration of CNO to non-DREADD expressing animals, to isolate true DREADD-mediated effects from the off-target actions of its active metabolite. The development of novel agonists like DCZ and JHU37160 offers promising avenues for more precise and reliable chemogenetic control of neuronal activity.

References

Clozapine N-Oxide (CNO): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine N-oxide (CNO) is a pivotal synthetic ligand in the field of chemogenetics, primarily utilized for the activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These engineered G protein-coupled receptors (GPCRs) are powerful tools for the remote and reversible control of cellular signaling pathways, particularly in neuroscience research. This technical guide provides an in-depth overview of the core physicochemical properties of CNO, detailed experimental protocols, and a focus on its application in modulating DREADD-mediated signaling cascades. A critical consideration for in vivo studies is the potential for reverse metabolism of CNO to clozapine, which possesses its own pharmacological activity. Therefore, appropriate experimental controls are essential for the unambiguous interpretation of results.[1][2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of CNO is fundamental for its effective use in research. These properties influence its solubility, stability, and bioavailability, thereby impacting experimental design and outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉ClN₄O | [4][5] |

| Molecular Weight | 342.82 g/mol | |

| CAS Number | 34233-69-7 | |

| Appearance | Yellow Powder/Crystalline Solid | |

| Melting Point | 212.0-214.0 °C | |

| Predicted pKa (Strongest Basic) | 4.17 | |

| Predicted logP | 2.28 |

Solubility

The solubility of CNO is a critical factor for the preparation of stock and working solutions. It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.

| Solvent | Solubility | Source |

| DMSO | Up to 100 mM (approx. 34.28 mg/mL) | |

| Water | Sparingly soluble; up to 10 mM with CNO dihydrochloride salt | |

| Ethanol | Soluble | |

| PBS (pH 7.2) | Approx. 1 mg/mL (when diluted from a DMSO stock) |

Stability

The stability of CNO in solution can vary depending on the solvent and storage conditions. As a powder, CNO is stable for several months when stored at -20°C. CNO in a dimethyl sulfoxide (DMSO) solution is chemically stable for at least four weeks at room temperature. However, it is generally recommended to prepare aqueous solutions fresh for each experiment to avoid potential precipitation and degradation.

Experimental Protocols

Preparation of CNO Solutions

In Vitro Stock Solution (10 mM in DMSO)

-

Weighing: Accurately weigh the required amount of CNO powder. For 1 mL of a 10 mM stock solution, 3.43 mg of CNO is needed.

-

Dissolution: Dissolve the weighed CNO in high-quality, anhydrous DMSO.

-

Vortexing: Vortex the solution until the CNO is completely dissolved, resulting in a clear, yellow solution.

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term storage. For long-term storage, -80°C is recommended.

In Vivo Working Solution (e.g., 1 mg/kg dose in saline)

-

Stock Solution: Prepare a concentrated stock solution of CNO in DMSO (e.g., 10 mg/mL).

-

Dilution: On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept to a minimum (ideally below 1%) to avoid vehicle effects.

-

Administration: Administer the freshly prepared solution to the animal via the desired route (e.g., intraperitoneal injection).

HPLC Method for Stability Assessment

This protocol provides a general framework for assessing the stability of CNO in solution using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the purity of a CNO solution over time under specific storage conditions.

Methodology:

-

Sample Preparation: Prepare a CNO solution at the desired concentration and in the solvent of interest.

-

Storage: Store the solution under the conditions to be tested (e.g., room temperature, 4°C, protected from light).

-

Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the solution for analysis.

-

HPLC System:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to ensure good separation of CNO from any potential degradation products.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at a wavelength where CNO has strong absorbance (e.g., 254 nm).

-

-

Data Analysis: The purity of CNO is determined by calculating the peak area of CNO as a percentage of the total peak area in the chromatogram. A decrease in this percentage over time indicates degradation.

In Vitro Calcium Mobilization Assay for hM3Dq DREADD Activation

This protocol details the steps for a common functional assay to measure the activation of the Gq-coupled hM3Dq DREADD by CNO.

Objective: To quantify the CNO-induced increase in intracellular calcium in cells expressing the hM3Dq DREADD.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the hM3Dq DREADD in a 96-well black, clear-bottom plate.

-

Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.

-

CNO Addition: Add varying concentrations of CNO to the wells to generate a dose-response curve. A vehicle control (DMSO) should also be included.

-

Signal Detection: Immediately after adding CNO, monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence intensity after CNO addition is normalized to the baseline fluorescence. The data can then be fitted to a sigmoidal dose-response curve to determine the EC₅₀ of CNO.

DREADD Signaling Pathways and Visualizations

CNO-mediated activation of DREADDs triggers specific intracellular signaling cascades depending on the G protein to which the DREADD is coupled. The most commonly used DREADDs are hM3Dq (Gq-coupled), hM4Di (Gi-coupled), and Gs-DREADD (Gs-coupled).

hM3Dq (Gq-Coupled) Signaling Pathway

Activation of the hM3Dq DREADD by CNO initiates the canonical Gq signaling pathway, leading to neuronal excitation.

Caption: CNO activation of the hM3Dq DREADD signaling cascade.

hM4Di (Gi-Coupled) Signaling Pathway

The hM4Di DREADD, when activated by CNO, engages the Gi signaling pathway, which typically leads to neuronal inhibition.

Caption: CNO activation of the hM4Di DREADD signaling cascade.

Gs-DREADD Signaling Pathway

The Gs-DREADD is engineered to couple to the Gs signaling pathway, and its activation by CNO leads to an increase in intracellular cAMP levels.

Caption: CNO activation of the Gs-DREADD signaling cascade.

Experimental Workflow Visualization

A typical experimental workflow for an in vivo chemogenetic study using CNO and DREADDs involves several key stages, from viral vector delivery to behavioral analysis.

Caption: General experimental workflow for in vivo DREADD studies using CNO.

References

Clozapine N-Oxide: A Comprehensive Technical Guide on its Role as a Clozapine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine, an atypical antipsychotic, remains a cornerstone in the management of treatment-resistant schizophrenia. Its complex metabolism leads to the formation of several metabolites, with clozapine N-oxide (CNO) being one of the most significant. Historically considered an inactive metabolite, recent advancements in chemogenetics, particularly the development of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), have brought CNO to the forefront of neuroscience research. This technical guide provides an in-depth exploration of CNO as a metabolite of clozapine, focusing on its enzymatic formation, pharmacokinetic profile, and pharmacological relevance.

Formation of this compound

The biotransformation of clozapine to CNO is a critical metabolic pathway. This N-oxidation reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes and flavin-containing monooxygenases (FMOs) in the liver.[1][2][3]

Key Enzymes Involved

Several in vitro studies utilizing human liver microsomes and recombinant enzymes have identified the specific enzymes responsible for CNO formation.

-

Cytochrome P450 (CYP) Enzymes : CYP3A4 is the predominant CYP isoform involved in the formation of CNO.[1][4] Studies have also indicated a minor contribution from CYP1A2, CYP2C8, CYP2C19, and CYP3A5.

-

Flavin-Containing Monooxygenase (FMO) : FMO3 has been identified as a key enzyme in the N-oxidation of clozapine. In rat brain preparations, FMO has been suggested to be the major catalyst for this reaction.

The formation of CNO can be influenced by the presence of inhibitors or inducers of these enzymes, potentially leading to drug-drug interactions.

Quantitative Data on this compound Formation and Pharmacokinetics

The following tables summarize key quantitative data related to the formation and pharmacokinetic properties of CNO.

| Parameter | Value | Enzyme Source | Species | Reference |

| Km for CNO Formation | 319.6 µM | Rat Brain Preparations | Rat | |

| Vmax for CNO Formation | 28.1 pmol/min/mg protein | Rat Brain Preparations | Rat | |

| Km for CNO Formation | 324 µM | Purified Human FMO3 | Human |

Table 1: Michaelis-Menten Constants for this compound Formation

| Species | Dose of CNO | Route | Cmax of CNO in Plasma | Tmax of CNO in Plasma | Cmax of Clozapine in Plasma (from CNO) | Reference |

| Rhesus Monkey | 10 mg/kg | SC | 2528 ng/mL (7 µM) | 45 min | ~34 nM (in CSF) | |

| Rat | 10 mg/kg | i.p. | ~3404 ng/mL | 30 min | ~257 ng/mL | |

| Mouse | 1 mg/kg | i.p. | Peak at 15 min | 15 min | Not specified |

Table 2: Pharmacokinetic Parameters of this compound and its Conversion to Clozapine

Experimental Protocols

In Vitro Metabolism of Clozapine to this compound

Objective: To determine the kinetics of CNO formation from clozapine using human liver microsomes.

Materials:

-

Human liver microsomes

-

Clozapine

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for HPLC analysis)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

-

Prepare a reaction mixture containing human liver microsomes, clozapine, and the NADPH generating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH generating system.

-

At various time points, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of CNO using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the rate of CNO formation and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Quantification of Clozapine and Metabolites in Plasma

Objective: To measure the concentrations of clozapine and its metabolites (including CNO) in plasma samples.

Materials:

-

Plasma samples

-

Clozapine, CNO, and other metabolite standards

-

Internal standard

-

Extraction solvent (e.g., liquid-liquid extraction with an organic solvent or solid-phase extraction cartridges)

-

LC-MS/MS system

Procedure:

-

Thaw plasma samples and spike with an internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the plasma matrix.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic column and mobile phase gradient.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Construct a calibration curve using known concentrations of the standards to determine the concentrations in the unknown samples.

Visualizations

Metabolic Pathway of Clozapine

Caption: Metabolic pathways of clozapine.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study.

Pharmacological Activity and Relevance

Limited Blood-Brain Barrier Penetration

A crucial aspect of CNO's pharmacology is its limited ability to cross the blood-brain barrier (BBB). Studies in nonhuman primates have shown that CNO is a substrate for the efflux transporter P-glycoprotein (Pgp), which actively removes it from the brain. This characteristic is fundamental to its application in DREADD technology, where the peripherally administered CNO is not intended to directly act on the central nervous system.

Reverse Metabolism to Clozapine

Contrary to the initial assumption of being pharmacologically inert, it is now well-established that CNO undergoes reverse metabolism back to clozapine in vivo in various species, including humans, guinea pigs, rats, and mice. This back-conversion is significant because clozapine readily crosses the BBB and is pharmacologically active at a wide range of receptors.

The conversion of CNO to clozapine has profound implications for DREADD-based research. The observed effects following CNO administration in animals expressing DREADDs are now understood to be mediated by the resulting low levels of clozapine, which can activate the engineered receptors. This finding necessitates careful consideration of appropriate controls in DREADD experiments to account for potential off-target effects of the converted clozapine.

This compound as a DREADD Agonist

CNO is the most commonly used ligand for activating muscarinic-based DREADDs (e.g., hM3Dq and hM4Di). These engineered G protein-coupled receptors are designed to be unresponsive to endogenous ligands but are activated by CNO (via its conversion to clozapine). This technology allows for the precise temporal and spatial control of neuronal activity in specific cell populations, revolutionizing the study of neural circuits and behavior.

Conclusion

This compound, a major metabolite of clozapine, has a multifaceted role that extends far beyond that of a simple metabolic byproduct. While its formation is a key aspect of clozapine's disposition, its limited BBB penetration and, most critically, its reverse metabolism to the parent compound have made it an invaluable, albeit complex, tool in neuroscience research. For drug development professionals, understanding the enzymatic pathways of CNO formation is crucial for predicting and managing drug-drug interactions with clozapine. For researchers utilizing DREADD technology, a thorough appreciation of CNO's pharmacokinetics and its conversion to clozapine is essential for the rigorous design and interpretation of experiments. This guide provides a foundational understanding of CNO, highlighting the quantitative, experimental, and conceptual frameworks necessary for its study and application.

References

- 1. Elucidation of individual cytochrome P450 enzymes involved in the metabolism of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. Metabolism of clozapine by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial In Vivo Pharmacology of Clozapine N-Oxide (CNO)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the foundational in vivo studies of Clozapine N-Oxide (CNO), initially developed as a specific actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). A critical focus is the subsequent discovery of its complex pharmacological profile, primarily its metabolic conversion to clozapine and the resulting off-target effects.

Introduction: The Dual Role of this compound

This compound (CNO) was first characterized as a pharmacologically inert metabolite of the atypical antipsychotic drug clozapine.[1] Its significance in neuroscience surged with the development of DREADD technology, where it was designated as the specific chemical actuator for these engineered G protein-coupled receptors.[1] This system promised precise control over neuronal activity in genetically targeted cells. However, subsequent in vivo research revealed that CNO is not inert; it undergoes reverse metabolism back to clozapine (CLZ), a potent psychoactive compound.[1][2][3] This discovery has profound implications for the design and interpretation of DREADD-based experiments, necessitating rigorous control protocols. This guide synthesizes the initial pharmacokinetic and pharmacodynamic findings that have shaped our current understanding of CNO's action in vivo.

CNO Metabolism and Pharmacokinetics

A pivotal aspect of CNO's pharmacology is its biotransformation to clozapine and N-desmethylclozapine (N-Des) in multiple species, including rats, mice, and non-human primates. This metabolic conversion is a key determinant of its biological effects.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic data from foundational in vivo studies of CNO administration.

Table 1: Plasma and Brain Concentrations of CNO and its Metabolites in Rodents.

| Species | CNO Dose (Route) | Time Post-Admin. | Analyte | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Reference |

|---|---|---|---|---|---|---|

| Rat | 10 mg/kg (i.p.) | 30 min | CNO | 3404.13 ± 596.84 | - | |

| Rat | 10 mg/kg (i.p.) | 30 min | Clozapine | 256.73 ± 214.56 | - | |

| Mouse | 10 mg/kg (i.p.) | 30 min | CNO | 623.7 ± 114.1 | - | |

| Mouse | 10 mg/kg (i.p.) | 30 min | Clozapine | 45.9 | - | |

| Mouse | 10 mg/kg (i.p.) | 30 min | N-Des | 136.5 | - | |

| Mouse | 3.5 mg/kg (i.p.) | 15 min | CNO | ~1500 nM | ~300 nM |

| Mouse | 3.5 mg/kg (i.p.) | 15 min | Clozapine | ~50 nM | ~100 nM | |

Table 2: Pharmacokinetic Data in Rhesus Monkeys Following Subcutaneous CNO Administration.

| CNO Dose (SC) | Analyte | Cmax (Plasma, nM) | Tmax (Plasma, h) | Cmax (CSF, nM) | Tmax (CSF, h) | Reference |

|---|---|---|---|---|---|---|

| 10 mg/kg | CNO | 3088 ± 452 | 1.8 ± 0.2 | 165 ± 28 | 2.2 ± 0.5 | |

| 10 mg/kg | Clozapine | 104 ± 15 | 3.6 ± 0.5 | 34 ± 5 | 4.8 ± 0.8 |

| 10 mg/kg | N-Des | 129 ± 18 | 4.8 ± 0.8 | 43 ± 6 | 7.2 ± 1.3 | |

Mandatory Visualizations

References

Activating Gq vs. Gi DREADDs with Clozapine N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable technology for the precise control of cellular signaling in preclinical research. This guide provides a comprehensive technical overview of the use of Clozapine N-oxide (CNO) to activate the two most common DREADD variants: the excitatory Gq-coupled (hM3Dq) and the inhibitory Gi-coupled (hM4Di) receptors. A critical and now widely accepted finding is that CNO functions as a prodrug, undergoing in vivo metabolic conversion to clozapine, which acts as the high-affinity agonist at DREADD receptors.[1][2] This guide details the signaling mechanisms, presents key quantitative pharmacological data, outlines detailed experimental protocols, and provides visual workflows to aid in the design and interpretation of DREADD-based experiments.

The Core Mechanism: CNO as a Prodrug for Clozapine

Initially, CNO was considered a pharmacologically inert ligand that directly activated DREADDs. However, substantial evidence has demonstrated that systemically administered CNO has poor blood-brain barrier permeability and is rapidly metabolized to clozapine.[1][3] Clozapine readily crosses the blood-brain barrier and binds to DREADD receptors with high affinity and potency, making it the true DREADD actuator in vivo.[1] This metabolic conversion is a crucial consideration for experimental design, particularly concerning dose selection and appropriate controls to account for potential off-target effects of clozapine.

DREADD Signaling Pathways

DREADDs are engineered G protein-coupled receptors (GPCRs) derived from human muscarinic acetylcholine receptors. They are mutated to lose affinity for the endogenous ligand acetylcholine and gain high affinity for synthetic ligands like clozapine.

Gq-DREADD (hM3Dq) Signaling

The hM3Dq receptor couples to the Gαq/11 G-protein. Upon activation by clozapine, Gαq activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). In neurons, this signaling cascade typically leads to depolarization and increased neuronal firing.

Gi-DREADD (hM4Di) Signaling

The hM4Di receptor is derived from the hM4 muscarinic receptor and couples to the Gαi/o pathway. Activation of hM4Di by clozapine leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits of the Gi/o protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Quantitative Data: Potency and Affinity

The following tables summarize the in vitro potency (EC50) and binding affinity (Ki) of CNO and clozapine at hM3Dq and hM4Di receptors. Lower EC50 and Ki values indicate higher potency and affinity, respectively. The data clearly demonstrates that clozapine is significantly more potent and has a higher affinity for both DREADD subtypes compared to CNO.

Table 1: In Vitro Potency (EC50) of CNO and Clozapine at DREADDs

| Ligand | hM3Dq (Gq) EC50 (nM) | hM4Di (Gi) EC50 (nM) |

| This compound (CNO) | ~10-30 | 8.1 |

| Clozapine | ~1-5 | 0.42 |

Note: EC50 values can vary depending on the specific assay conditions and cell type used.

Table 2: In Vitro Binding Affinity (Ki) of CNO and Clozapine at DREADDs

| Ligand | hM3Dq (Gq) Ki (nM) | hM4Di (Gi) Ki (nM) |

| This compound (CNO) | ~1000 | >1000 |

| Clozapine | ~9 | ~10 |

Note: Ki values are approximate and compiled from various sources. Data for CNO at these specific DREADDs is not always consistently reported due to its low affinity.

Experimental Protocols

In Vitro DREADD Validation: Calcium Mobilization Assay for Gq-DREADDs

This assay measures the Gq-mediated release of intracellular calcium following agonist application.

Materials:

-

Cells expressing hM3Dq (e.g., HEK293, CHO)

-

96- or 384-well black-walled, clear-bottom plates

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

CNO and/or clozapine stock solutions

-

Fluorescence plate reader with an injection system

Methodology:

-

Cell Plating: Seed hM3Dq-expressing cells into the microplates and allow them to adhere and grow overnight.

-

Dye Loading: Remove the growth medium and replace it with assay buffer containing the calcium-sensitive dye. Incubate the cells according to the dye manufacturer's instructions to allow for de-esterification.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence intensity.

-

Agonist Addition: Inject CNO or clozapine at various concentrations into the wells.

-

Signal Detection: Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Quantify the peak fluorescence change in response to the agonist and plot dose-response curves to determine EC50 values.

In Vivo DREADD Application: Stereotactic AAV Injection and CNO Administration

This protocol describes the delivery of a DREADD-expressing adeno-associated virus (AAV) to a specific brain region in a mouse, followed by systemic CNO administration.

Materials:

-

AAV-DREADD vector (e.g., AAV-hSyn-hM3Dq-mCherry)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microinjection pump and syringe

-

Surgical tools

-

This compound (CNO)

-

Vehicle (e.g., sterile saline, 0.5% DMSO in saline)

Methodology:

Part 1: Stereotactic Surgery

-

Anesthetize the animal and secure it in the stereotaxic frame.

-

Expose the skull and locate the target brain region coordinates using a stereotaxic atlas.

-

Drill a small burr hole in the skull above the target site.

-

Slowly lower the injection needle to the target depth.

-

Infuse the AAV-DREADD vector at a slow rate (e.g., 100 nL/min).

-

Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion before slowly retracting it.

-

Suture the incision and provide post-operative care.

-

Allow 2-4 weeks for optimal DREADD expression.

Part 2: CNO Administration

-

Dissolve CNO in the appropriate vehicle.

-

Administer CNO via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-5 mg/kg for mice). Lower doses are recommended to minimize off-target effects.

-

Alternatively, CNO can be administered chronically in drinking water or via eye drops.

-

Perform behavioral testing or tissue collection at the appropriate time point following CNO administration. The behavioral effects of CNO can be observed for up to 6 hours.

Essential Controls:

-

Vehicle Control: DREADD-expressing animals injected with the vehicle solution.

-

No-DREADD Control: Animals injected with a control virus (e.g., expressing only a fluorescent protein) and administered CNO. This is crucial for controlling for off-target effects of clozapine.

Conclusion

The CNO-DREADD system remains a powerful tool for manipulating cellular signaling and dissecting neural circuits. A thorough understanding of its mechanism, particularly the role of CNO as a prodrug for clozapine, is essential for designing rigorous and interpretable experiments. By utilizing the appropriate controls, carefully considering dosage, and employing validated protocols, researchers can continue to leverage this technology to advance our understanding of complex biological processes. The development of novel DREADD agonists with improved pharmacokinetic profiles and reduced off-target effects represents an active area of research that promises to further refine this invaluable chemogenetic toolbox.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Clozapine N-oxide (CNO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Clozapine N-oxide (CNO), a common actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes critical pathways and workflows to ensure reproducible and reliable experimental outcomes.

Introduction

Chemogenetics, particularly the DREADD system, offers precise spatiotemporal control of neuronal activity and signaling pathways. CNO is the most widely used ligand for activating these engineered G protein-coupled receptors (GPCRs), such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][2] However, successful and interpretable DREADD-based experiments hinge on the correct preparation and administration of CNO.[1] A critical consideration is the in vivo back-conversion of CNO to clozapine, a psychoactive drug with its own pharmacological profile.[1][3] This necessitates the inclusion of rigorous control groups to differentiate DREADD-mediated effects from potential off-target effects of clozapine.

Quantitative Data Summary

The following tables provide a summary of essential quantitative data for the preparation and in vivo use of CNO.

Table 1: Solubility of this compound (CNO)

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | ~2 mg/mL to 100 mM | Commonly used for preparing stock solutions. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | Aqueous solutions are not recommended for long-term storage. |

| Water | Variable, precipitation can occur | The dihydrochloride salt of CNO is more water-soluble. |

Table 2: Recommended Dosages and Administration Parameters for In Vivo Studies

| Parameter | Mice | Rats | Notes |

| Intraperitoneal (i.p.) Injection Dosage | 1-5 mg/kg | 1-10 mg/kg | A dose-response analysis is crucial to determine the lowest effective dose for each specific experimental model. |

| Administration in Drinking Water | 0.25 mg/mL | Not as commonly reported | Effective for chronic, non-invasive administration. Daily water consumption should be monitored to accurately calculate the dose. |

| Time to Peak Effect (i.p.) | ~15-30 minutes | ~20-60 minutes | The timing of behavioral or physiological measurements should be optimized based on the administration route and animal metabolism. |

| Vehicle for i.p. Injection | 0.5-5% DMSO in sterile saline (0.9% NaCl) | 0.5-5% DMSO in sterile saline (0.9% NaCl) | The final DMSO concentration should be kept low to minimize toxicity. |

Table 3: Pharmacokinetic Parameters of CNO and Clozapine in Mice (Following i.p. CNO Administration)

| Compound | Cmax (Plasma) | Tmax (Plasma) | Key Consideration |

| This compound (CNO) | Peaks around 15 minutes and is significantly lower after 2 hours. | 15 minutes | Despite a short plasma half-life, biological effects can be much longer (6-10 hours). |

| Clozapine (from CNO) | Accumulates over time, with peak concentrations observed 2-3 hours after CNO injection. | > 2 hours | This back-conversion is a major source of potential off-target effects. |

Experimental Protocols

Protocol 1: Preparation of CNO for Intraperitoneal (i.p.) Injection

Objective: To prepare a CNO solution for acute in vivo administration via i.p. injection.

Materials:

-

This compound (CNO) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a Stock Solution (e.g., 5 mg/mL in DMSO):

-

Weigh the required amount of CNO powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 5 mg of CNO, add 1 mL of DMSO).

-

Vortex thoroughly until the CNO is completely dissolved. This stock solution can be stored at -20°C for short periods, but freshly prepared solutions are always recommended.

-

-

Prepare the Working Solution (e.g., 0.5 mg/mL in saline with 5% DMSO):

-

On the day of the experiment, thaw the CNO stock solution (if frozen) and bring it to room temperature.

-

Calculate the required volume of the working solution based on the number of animals and the desired injection volume (typically 5-10 mL/kg).

-

To prepare 1 mL of the working solution, add 100 µL of the 5 mg/mL CNO stock solution to 900 µL of sterile 0.9% saline.

-

Vortex gently to ensure the solution is homogenous.

-

Protocol 2: Administration of CNO via Drinking Water

Objective: To provide a non-invasive, chronic administration of CNO.

Materials:

-

This compound (water-soluble, or freebase and DMSO)

-

Drinking water

-

Animal water bottles (amber or foil-wrapped to protect from light)

-

Saccharin (optional, to mask taste)

Procedure:

-

Acclimatize Animals: For several days prior to the experiment, house the animals with the same type of water bottles that will be used for CNO administration.

-

Monitor Water Consumption: Measure the daily water intake for each cage to accurately calculate the required CNO concentration. An adult mouse consumes approximately 5 mL of water per day.

-

Prepare CNO Solution:

-

Calculate the amount of CNO needed to achieve the target dose (e.g., 1 mg/kg/day) based on the average body weight and water consumption of the animals.

-

If using water-soluble CNO, dissolve it directly in the drinking water.

-

If using CNO freebase, first dissolve it in a small amount of DMSO before adding it to the drinking water.

-

A small amount of saccharin can be added to mask any bitter taste.

-

-

Administer CNO-containing Water: Replace the regular water bottles with the CNO-containing bottles.

-

Monitor and Refresh: Monitor water consumption daily and prepare fresh CNO solutions every 1-2 days.

Protocol 3: Essential Control Experiments

Objective: To validate that the observed effects are due to DREADD activation and not off-target effects of CNO or its metabolite, clozapine.

Control Groups:

-

Group 1: DREADD-expressing animals + Vehicle: This group controls for the effects of the vehicle and the administration procedure.

-

Group 2: Non-DREADD-expressing animals + CNO: This is the most critical control group. These animals (e.g., wild-type littermates or animals injected with a control virus) receive the same dose of CNO as the experimental group. Any observed effects in this group are likely due to off-target effects of CNO or clozapine.

Visualizations

Signaling Pathways

Caption: Signaling pathways for Gq- and Gi-coupled DREADDs activated by CNO.

Experimental Workflow

Caption: General experimental workflow for in vivo DREADD studies using CNO.

References

Application Notes and Protocols for Clozapine N-oxide (CNO) Administration in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the recommended dosage and administration of Clozapine N-oxide (CNO) for in vivo mouse studies, particularly in the context of chemogenetics utilizing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).

Introduction

This compound (CNO) is a synthetic ligand widely used to activate engineered G protein-coupled receptors (GPCRs), known as DREADDs. This technology allows for the precise and remote control of neuronal activity and other cellular signaling pathways in a targeted manner. The fundamental principle of DREADD technology is that CNO is biologically inert and only activates the engineered receptors. However, recent studies have shown that CNO can be reverse-metabolized to clozapine, an atypical antipsychotic, which can have off-target effects.[1][2] Therefore, careful consideration of CNO dosage, administration route, and appropriate control groups is crucial for the rigorous design and interpretation of DREADD-based experiments.

Data Presentation: Recommended CNO Dosages for Mouse Studies

The optimal CNO dosage is dependent on several factors, including the specific DREADD receptor, the route of administration, and the desired biological effect. It is highly recommended to perform a dose-response analysis to determine the lowest effective dose for your specific experimental paradigm.[3]

| Administration Route | Typical Dose Range (Mice) | Onset of Action | Duration of Action | Key Considerations |

| Intraperitoneal (IP) Injection | 0.1 - 5 mg/kg[2][3] | 5 - 30 minutes | Up to 9 hours | Most common for acute studies; potential for stress from handling and injection. |

| Oral Gavage | 1 - 10 mg/kg | 30 - 60 minutes | Variable | Allows for precise dosing; can be stressful if not performed correctly. |

| Drinking Water | 0.25 mg/mL | Gradual (hours to days) | Continuous | Less invasive for long-term studies; requires monitoring of water intake for accurate dosing. |

| Subcutaneous (SC) Injection | 3 - 10 mg/kg | Slower than IP | Prolonged release | May prolong the effective time of the drug without a sharp peak in concentration. |

| Eye Drops | 1 mg/kg | Rapid | Shorter duration | Non-invasive method for repetitive dosing. |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of CNO

This protocol details the acute administration of CNO for behavioral and physiological experiments in mice.

Materials:

-

This compound (CNO)

-

Sterile 0.9% saline

-

Dimethyl sulfoxide (DMSO) (optional, for dissolving CNO)

-

1 mL sterile syringes with 25-27 gauge needles

-

Animal scale

Procedure:

-

CNO Solution Preparation:

-

For a 1 mg/kg dose in a 25g mouse, you will need 0.025 mg of CNO.

-

Prepare a stock solution of CNO (e.g., 1 mg/mL) in sterile saline. If CNO does not readily dissolve, a small amount of DMSO (e.g., <5% of the final volume) can be used to first dissolve the CNO, which is then diluted with saline. It is recommended to prepare fresh solutions for each experiment.

-

-

Animal Handling and Injection:

-

Weigh the mouse to accurately calculate the required injection volume. The injection volume should typically be 5-10 mL/kg.

-

Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

Insert the needle into the lower quadrant of the abdomen at a 15-20 degree angle, being careful to avoid the internal organs.

-

Inject the CNO solution into the peritoneal cavity.

-

-

Post-Injection and Observation:

-

Return the mouse to its home cage and observe for any adverse reactions.

-

The onset of CNO's effects is typically between 15 and 30 minutes post-injection. Ensure the time between injection and testing is consistent across all animals.

-

Protocol 2: Oral Gavage of CNO

This protocol describes the administration of CNO directly into the stomach.

Materials:

-

CNO

-

Vehicle (e.g., water, sterile saline)

-

Flexible plastic or metal gavage needle (20-22 gauge for adult mice)

-

1 mL syringe

-

Animal scale

Procedure:

-

CNO Solution Preparation:

-

Prepare the CNO solution in the desired vehicle at the target concentration. Ensure the CNO is fully dissolved.

-

-

Animal Restraint and Gavage:

-

Weigh the mouse to determine the correct volume for administration. The volume should generally not exceed 10 mL/kg.

-

Properly restrain the mouse to immobilize the head and straighten the neck and back.

-

Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.

-

Once the needle is in the esophagus, slowly administer the CNO solution.

-

-

Post-Administration:

-

Carefully remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Protocol 3: Chronic CNO Administration in Drinking Water

This protocol is suitable for long-term, non-invasive administration of CNO.

Materials:

-

CNO

-

Drinking water

-

Sucrose or saccharin (optional, to improve palatability)

-

Light-protected water bottles

Procedure:

-

CNO Water Preparation:

-

Calculate the amount of CNO needed based on the desired daily dose and the average daily water consumption of the mice (typically 3-5 mL for an adult mouse). A common starting concentration is 0.25 mg/mL.

-

Dissolve the CNO in the drinking water. To aid dissolution, CNO can first be dissolved in a small volume of DMSO. Adding a small amount of sucrose (e.g., 1-2%) can mask the taste of CNO.

-

Protect the CNO-containing water from light by using amber bottles or wrapping the bottles in foil. Prepare fresh CNO water at least once a week.

-

-

Administration and Monitoring:

-

Replace the regular water bottles with the CNO-containing water bottles.

-

Monitor the daily water consumption to ensure consistent dosing.

-

It is recommended to first acclimate the mice to sweetened water (if used) before introducing the CNO.

-

Mandatory Visualizations

DREADD Signaling Pathways

Caption: Signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs activated by CNO.

Experimental Workflow for a DREADD Study

Caption: A typical experimental workflow for in vivo DREADD studies in mice.

Factors Influencing CNO Dosage Selection

References

Application Notes and Protocols for Intraperitoneal Injection of Clozapine N-Oxide (CNO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of Clozapine N-Oxide (CNO), a critical component of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology for in vivo research.

Introduction to CNO and DREADD Technology

DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by the synthetic small molecule CNO.[1] This technology allows for precise temporal control over the activity of specific cell populations in living animals, providing a powerful tool for dissecting the neural circuits underlying various physiological processes and behaviors. The most commonly used DREADDs are hM3Dq (Gq-coupled for neuronal excitation) and hM4Di (Gi-coupled for neuronal inhibition).[1][2]

Critical Considerations for In Vivo CNO Studies

Recent studies have revealed that CNO can be reverse-metabolized to clozapine (CLZ) in vivo, and the extent of this conversion can be species-specific.[3][4] CLZ itself can have off-target effects. Therefore, it is crucial to include appropriate control groups in experimental designs, such as animals expressing the DREADD receptor but receiving a vehicle injection, and animals not expressing the DREADD receptor but receiving CNO. For mice, CNO doses are generally recommended to be below 5 mg/kg to minimize potential off-target effects from CLZ conversion.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and intraperitoneal administration of CNO in common rodent models.

| Parameter | Mice | Rats | Notes |

| Dosage Range | 0.1 - 5 mg/kg | 1 - 5 mg/kg | Higher doses (up to 10 mg/kg) have been used in mice but increase the risk of off-target effects due to clozapine conversion. It is advisable to start with lower doses. |

| Vehicle | 0.9% Saline with <5% DMSO | 0.9% Saline with <5% DMSO | DMSO is used to initially dissolve CNO powder. The final DMSO concentration should be minimized. |

| Injection Volume | 10 µL per gram of body weight | 1 mL/kg | Ensure accurate weighing of the animal for correct dosage calculation. |

| Time to Effect | ~15 - 30 minutes post-injection | ~15 - 30 minutes post-injection | Peak effects are often observed within this timeframe. |

| Frequency | Typically a single injection per experiment | Typically a single injection per experiment | For chronic studies, administration in drinking water is an alternative. |

| CNO Solution Preparation | Concentration | Storage |

| Stock Solution in DMSO | 2 - 5 mg/mL | Can be stored in aliquots at -20°C for short periods. Freshly prepared solutions are recommended. |

| Working Solution in Saline | 0.1 - 0.5 mg/mL | Should be prepared fresh on the day of the experiment. |

Experimental Protocols

Protocol 1: Preparation of CNO Solution for Intraperitoneal Injection

This protocol describes the preparation of a CNO working solution from a DMSO stock.

Materials:

-

This compound (CNO) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Prepare CNO Stock Solution (e.g., 5 mg/mL in DMSO): a. Weigh 5 mg of CNO powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the CNO is completely dissolved. This is your stock solution.

-

Prepare CNO Working Solution (e.g., 0.1 mg/mL in Saline): a. On the day of the experiment, thaw the CNO stock solution (if frozen) and bring it to room temperature. b. To prepare 1 mL of working solution, add 20 µL of the 5 mg/mL CNO stock solution to 980 µL of sterile 0.9% saline. c. Vortex gently to mix. This working solution is now ready for injection.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol details the acute administration of CNO for behavioral experiments in mice.

Materials:

-

Prepared CNO working solution

-

Insulin syringes (28-30 gauge)

-

Animal scale

Procedure:

-

Animal Handling and Dosage Calculation: a. Weigh the mouse to accurately calculate the required injection volume. b. For a 1 mg/kg dose using a 0.1 mg/mL solution, the injection volume is 10 µL per gram of body weight (e.g., a 25 g mouse would receive 250 µL).

-

Injection: a. Gently restrain the mouse. b. Perform the intraperitoneal injection into the lower abdominal quadrant, being careful to avoid the midline and internal organs.

-

Post-Injection and Behavioral Testing: a. Return the mouse to its home cage. b. Behavioral testing should typically commence 15-30 minutes after the injection.

Visualizations

Caption: Experimental workflow for CNO intraperitoneal injection.

Caption: Signaling pathways for hM3Dq and hM4Di DREADDs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]

Application Notes and Protocols: Clozapine N-oxide (CNO) Solubility and Stability in DMSO vs. Saline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine N-oxide (CNO) is a synthetic ligand widely utilized for the selective activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This chemogenetic technology offers precise temporal and spatial control over cellular signaling, making it an invaluable tool in neuroscience and other biomedical research fields. The successful application of DREADD technology is critically dependent on the proper preparation and handling of CNO solutions. A key consideration is the choice of solvent, which significantly impacts the solubility and stability of CNO.

These application notes provide a comprehensive overview of the solubility and stability of CNO in two commonly used solvents: dimethyl sulfoxide (DMSO) and saline. Detailed protocols for the preparation of CNO solutions are provided, along with essential considerations for experimental design to ensure reproducible and reliable results.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and stability of this compound in DMSO and saline.

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | ~2 mg/mL to 100 mM[1][2] | Commonly used for preparing concentrated stock solutions.[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL[1][3] | Solubility in aqueous solutions like saline is limited and can be unpredictable. |

| Water | 1 mg/mL (Sonication recommended) |

Table 1: Solubility of this compound (CNO)

| Solvent | Storage Condition | Stability | Recommendations |

| DMSO | Room Temperature | Chemically stable for at least 4 weeks. | Store stock solutions at room temperature in tightly sealed vials. |

| DMSO | -20°C | Stock solutions can be stored for short periods, but freshly prepared solutions are recommended. | Aliquot to avoid repeated freeze-thaw cycles. |

| Saline/Aqueous Buffers | Room Temperature | Prone to precipitation and generally considered unstable. We do not recommend storing the aqueous solution for more than one day. | Prepare fresh for each experiment. If temporary storage is necessary, keep at room temperature and monitor for precipitation. Do not store at +4°C or -20°C as this increases the likelihood of precipitation. |

Table 2: Stability of this compound (CNO) Solutions

Experimental Protocols

Protocol 1: Preparation of CNO Stock Solution in DMSO

This protocol describes the preparation of a concentrated CNO stock solution in DMSO, which can be stored and diluted for subsequent experiments.

Materials:

-

This compound (CNO) powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh the desired amount of CNO powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed CNO).

-

Vortex the tube thoroughly until the CNO is completely dissolved. The solution should be clear.

-

Store the stock solution at room temperature in a tightly sealed vial. For longer-term storage, aliquots can be stored at -20°C, although fresh preparations are ideal.

Protocol 2: Preparation of CNO Working Solution in Saline for In Vivo Injections

This protocol details the dilution of the DMSO stock solution into saline to prepare a working solution suitable for intraperitoneal (i.p.) injections in animal models. It is crucial to minimize the final DMSO concentration to avoid potential vehicle effects.

Materials:

-

CNO stock solution in DMSO (from Protocol 1)

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

On the day of the experiment, bring the CNO stock solution in DMSO to room temperature.

-

Calculate the required volume of the CNO stock solution needed to achieve the desired final concentration in the saline working solution.

-

In a sterile microcentrifuge tube, add the calculated volume of the CNO stock solution to the appropriate volume of sterile 0.9% saline. For example, to prepare 1 mL of a working solution with a final DMSO concentration of 1%, add 10 µL of the CNO stock to 990 µL of saline.

-

Vortex the working solution thoroughly to ensure it is well mixed.

-

Administer the freshly prepared working solution to the experimental animals. It is recommended to use the solution immediately after preparation.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for CNO solution preparation.

Caption: Simplified DREADD signaling pathway activated by CNO.

Important Considerations

-

CNO Back-Metabolism: A significant factor in DREADD experiments is the in vivo conversion of CNO to clozapine. Clozapine is a psychoactive drug with its own pharmacological profile, which can lead to off-target effects and confound experimental results. Therefore, appropriate control groups, such as DREADD-expressing animals receiving vehicle and non-DREADD-expressing animals receiving CNO, are essential.

-

Water-Soluble CNO Alternatives: For experiments where DMSO is a concern, or for long-term administration in drinking water, the use of CNO dihydrochloride, a water-soluble salt form, is recommended. CNO dihydrochloride exhibits improved solubility and more reliable pharmacokinetics.

-